![molecular formula C18H21N3O2S B4628950 N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)

N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide

Overview

Description

However, insights can be gleaned from the study of closely related chemical classes such as hydrazines, benzothiazines, and their derivatives, which share some structural features or functional groups with the compound . These studies offer a foundation for understanding the potential synthesis methods, molecular structure, and properties of similar compounds.

Introduction to Related Compounds :

- Hydrazines and their derivatives have been extensively studied for their antineoplastic actions and potential as pharmaceutical drugs, despite concerns regarding their carcinogenicity (Tóth, 1994; Tóth, 1996; Tóth, 2000).

- Benzothiazines and 1,4-benzothiazine derivatives are known for their versatile biological activities, implicating them in various therapeutic applications (Rai et al., 2017; Schiaffella & Vecchiarelli, 2001).

Synthesis Analysis :

- The synthesis of complex hydrazine derivatives and benzothiazine compounds involves multiple steps, including the use of palladium-catalyzed reactions and other sophisticated organic synthesis techniques (Rossi et al., 2014; Moustafa et al., 2017).

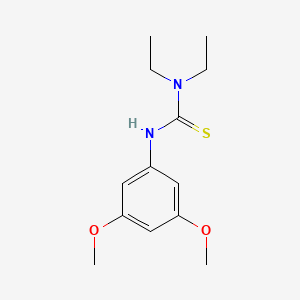

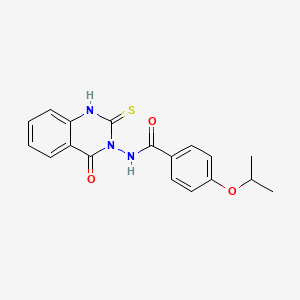

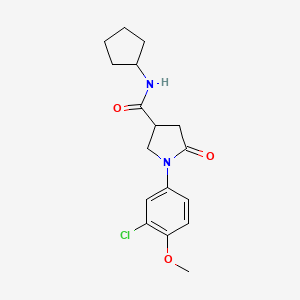

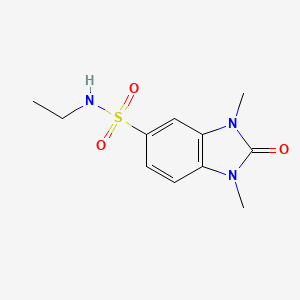

Molecular Structure Analysis :

- Molecular structure analysis of similar compounds relies heavily on spectroscopic methods and crystallography to elucidate the complex structures and understand the molecular interactions at play (Gu et al., 2009).

Chemical Reactions and Properties :

- The reactivity of hydrazine derivatives and benzothiazines includes their potential for complex formation, their role as ligands in metal complexes, and their diverse biological activities (Krstić et al., 2016; Pluta et al., 2020).

Physical Properties Analysis :

- Studies on related compounds explore their physical properties such as solubility, stability, and crystalline structure, which are crucial for their application in various fields (Shaer et al., 2021).

Chemical Properties Analysis :

- The chemical properties, including reactivity with other compounds, pharmacological activities, and potential as catalysts or inhibitors, are key areas of research for these compounds. Their broad spectrum of activity highlights their significance in medicinal chemistry and their potential for various applications (Carta & Supuran, 2013).

Scientific Research Applications

Synthesis and Reactivity

Synthetic Routes and Derivatives : Research demonstrates various synthetic pathways to create tetrahydrobenzo[b]thiophene derivatives, offering a foundation for further exploration into compounds like N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide. These pathways include reactions under microwave irradiation, leading to diverse derivatives through interactions with primary amines, secondary amines, and other bifunctional nucleophiles, showcasing the compound's versatile reactivity and potential for generating a wide array of bioactive molecules (Abdalha et al., 2011).

Biological Activities

Antimicrobial Properties : Studies have synthesized new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showing promising antimicrobial activities. This indicates the potential of such compounds, including this compound, in contributing to the development of new antimicrobial agents (Gouda et al., 2010).

Anti-inflammatory Activity : Derivatives similar to the compound have been evaluated for anti-inflammatory activities. For instance, N-hydroxy methyl derivatives of related structures showed potent anti-inflammatory effects in in vivo models, suggesting the potential of this compound in inflammatory disease treatment (Rajasekaran et al., 1999).

Cholinesterase Inhibition : Thiophene-2-carboxamide derivatives, similar in structural motif to the compound of interest, have been explored for their cholinesterase inhibitory activities. Such activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's, highlighting the compound's relevance in medicinal chemistry (Kausar et al., 2021).

Antiviral Activity : Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable activity against avian influenza virus, demonstrating the potential of similar compounds, including this compound, in antiviral research and therapy (Hebishy et al., 2020).

properties

IUPAC Name |

1-(4-methylphenyl)-3-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-11-3-6-13(7-4-11)19-18(23)21-20-17(22)15-10-24-16-9-12(2)5-8-14(15)16/h3-4,6-7,10,12H,5,8-9H2,1-2H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFFEBLAWFEOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4628898.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)

![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)

![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)